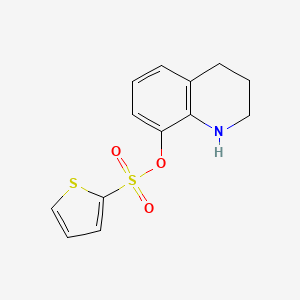
2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a methoxyethyl group, a tert-butylphenyl group, and a tetrahydropyrimidine ring, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine ring through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves esterification to attach the methoxyethyl group, typically using methoxyethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, typically reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the tetrahydropyrimidine ring is particularly interesting for its bioactivity.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the tert-butylphenyl group enhances its binding affinity through hydrophobic interactions, while the methoxyethyl group can participate in hydrogen bonding with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cyflumetofen : A similar compound used as an acaricide, known for its effectiveness in pest control .
- 2-Methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide : A derivative with an amide group instead of an ester, showing different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its versatile structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(4-tert-butylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-12-15(17(22)25-11-10-24-5)16(21-18(23)20-12)13-6-8-14(9-7-13)19(2,3)4/h6-9,16H,10-11H2,1-5H3,(H2,20,21,23) |
InChI Key |
CYBKYQWBZWIUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12164089.png)
![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)
![Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone](/img/structure/B12164106.png)
![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)
